Cimigenol

Chinese Name
升麻醇
English Name
Cimigenol
标识符
CAS No.
3779-59-7
Molecular Formula
C30H48O5
Molecular Weight
488.7090
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
76%
59/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled59
druglikeness.missing19
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
488.6900
druglikeness.valid
TPSA
TPSA
92.8300
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
4.5000
druglikeness.valid
LogD
LogD
3.5000
druglikeness.valid
HBA
HBA
5
druglikeness.valid
water_solubility
water_solubility
-
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
-
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
Low
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
Low
druglikeness.valid
bioavailability
bioavailability
-
PPB
PPB
-
VD
VD
-
tissue_distribution
tissue_distribution
High
druglikeness.valid
blood_brain_barrier
blood_brain_barrier
Low
druglikeness.valid
placental_barrier
placental_barrier
Unknown
druglikeness.valid
milk_secretion
milk_secretion
Unknown
druglikeness.valid
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
No
druglikeness.valid
CYP1A2_inhibitor
CYP1A2_inhibitor
No
druglikeness.valid
CYP2C9_substrate
CYP2C9_substrate
No
druglikeness.valid
CYP2C9_inhibitor
CYP2C9_inhibitor
No
druglikeness.valid
CYP2C19_substrate
CYP2C19_substrate
No
druglikeness.valid
CYP2C19_inhibitor
CYP2C19_inhibitor
No
druglikeness.valid
CYP2D6_substrate
CYP2D6_substrate
No
druglikeness.valid
CYP2D6_inhibitor
CYP2D6_inhibitor
No
druglikeness.valid
CYP3A4_substrate
CYP3A4_substrate
Yes
druglikeness.valid
CYP3A4_inhibitor
CYP3A4_inhibitor
No
druglikeness.valid
UGT1A1_substrate
UGT1A1_substrate
Unknown
druglikeness.valid
UGT1A3_substrate
UGT1A3_substrate
Unknown
druglikeness.valid
UGT1A4_substrate
UGT1A4_substrate
Unknown
druglikeness.valid
UGT1A6_substrate
UGT1A6_substrate
Unknown
druglikeness.valid
UGT1A9_substrate
UGT1A9_substrate
Unknown
druglikeness.valid
Ames_test
Ames_test
Unknown
druglikeness.valid
micronucleus_test
micronucleus_test
Unknown
druglikeness.valid
chromosomal_aberration
chromosomal_aberration
Unknown
druglikeness.valid
DNA_damage
DNA_damage
Unknown
druglikeness.valid
carcinogenicity
carcinogenicity
Unknown
druglikeness.valid
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
Unknown
druglikeness.valid
cardiotoxicity
cardiotoxicity
No
druglikeness.valid
nephrotoxicity
nephrotoxicity
No
druglikeness.valid
neurotoxicity
neurotoxicity
No
druglikeness.valid
hERG_inhibition
hERG_inhibition
No
druglikeness.valid
Pgp_substrate
Pgp_substrate
Yes
druglikeness.valid
Pgp_inhibitor
Pgp_inhibitor
Unknown
druglikeness.valid
BCRP_substrate
BCRP_substrate
Unknown
druglikeness.valid
BCRP_inhibitor
BCRP_inhibitor
Unknown
druglikeness.valid
OATP1B1_substrate
OATP1B1_substrate
Unknown
druglikeness.valid
OATP1B1_inhibitor
OATP1B1_inhibitor
Unknown
druglikeness.valid
OATP1B3_substrate
OATP1B3_substrate
Unknown
druglikeness.valid
OATP1B3_inhibitor
OATP1B3_inhibitor
Unknown
druglikeness.valid
drug_induced_liver_injury
drug_induced_liver_injury
Unknown
druglikeness.valid
QT_prolongation
QT_prolongation
No
druglikeness.valid
skin_sensitization
skin_sensitization
No
druglikeness.valid
respiratory_toxicity
respiratory_toxicity
No
druglikeness.valid
reproductive_toxicity
reproductive_toxicity
Unknown
druglikeness.valid
Peff
Peff
-
Syn_Accessibility
Syn_Accessibility
-
MRTD
MRTD
null
druglikeness.valid
Skin_Sens
Skin_Sens
No
druglikeness.valid
Resp_Sens
Resp_Sens
No
druglikeness.valid
Photo_tox
Photo_tox
No
druglikeness.valid
Ser_ALK
Ser_ALK
No
druglikeness.valid
Ser_GGT
Ser_GGT
-
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
-
Ser_ALT
Ser_ALT
-
druglikeness.quickNavigation
Related Diseases
肝癌
Liver cancer
Corresponding Targets:
乳腺癌
Breast cancer
Corresponding Targets:
肺癌
Lung cancer
Corresponding Targets:
白血病
Leukemia
Corresponding Targets:
结直肠癌
Colorectal Cancer
Corresponding Targets:
Plant Sources
相关化合物

Goniodiol 8-acetate
Goniodiol 8-acetate
CAS号:144429-71-0
分子式:C15H16O5
分子量:276.2880

1,8-二羟基蒽醌
1,8-Dihydroxyanthraquinone
CAS号:117-10-2
分子式:C14H8O4
分子量:240.2140

10-氨基喜树碱
10-Aminocamptothecin
CAS号:86639-63-6
分子式:C20H17N3O4
分子量:363.3730

10-甲氧基喜树碱
10-Methoxycamptothecin
CAS号:19685-10-0
分子式:C21H18N2O5
分子量:378.3800

10-硝基喜树碱
10-Nitro Camptothecin
CAS号:104195-61-1
分子式:C20H15N3O6
分子量:393.3550

3,6,7-三甲基槲皮万寿菊素
3,6,7-Trimethylquercetagetin
CAS号:14965-20-9
分子式:C18H16O8
分子量:360.3180